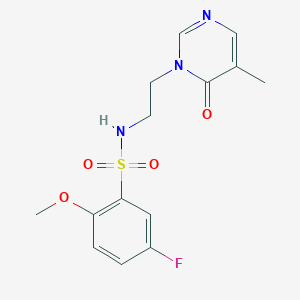
5-fluoro-2-methoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Fluoro-2-methoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with notable biological activity, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C14H16FN3O4S
- Molecular Weight : 341.36 g/mol
- CAS Number : 1797061-62-1
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown potent inhibition of L1210 mouse leukemia cell proliferation with IC50 values in the nanomolar range. This suggests that the compound may interfere with DNA synthesis or repair mechanisms within cancer cells, leading to reduced cell viability .
Table 1: IC50 Values of Related Compounds
| Compound Name | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | TBD | L1210 |
| FdUMP Prodrug Analogues | <100 | L1210 |
| Other Pyrimidine Derivatives | <500 | Various |
The mechanism of action for this compound involves the intracellular release of active metabolites that inhibit nucleic acid synthesis. The presence of a fluorine atom enhances the compound's ability to mimic natural substrates involved in DNA synthesis pathways, thus promoting its effectiveness as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer potential, the compound has been studied for its antimicrobial properties. The methylpyrimidine moiety is known to interact with bacterial enzymes, potentially disrupting their metabolic pathways. This dual action makes it a candidate for further exploration in antimicrobial drug development .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-10-8-16-9-18(14(10)19)6-5-17-23(20,21)13-7-11(15)3-4-12(13)22-2/h3-4,7-9,17H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPQQUAHLMREAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














